Butyl 7-hydroxy-1H-indole-2-carboxylate
Description
Contextualization within Indole (B1671886) Core Chemistry
The indole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products, pharmaceuticals, and agrochemicals. irjmets.comopenmedicinalchemistryjournal.com Its aromatic nature and electron-rich characteristics make it a versatile building block for organic synthesis. irjmets.com The indole nucleus is a key component in biologically significant molecules such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. irjmets.com The ability of the indole ring to undergo various chemical transformations, including electrophilic substitution, has led to the development of a vast library of derivatives with diverse biological activities. irjmets.comresearchgate.net
Significance of Indole-2-carboxylate (B1230498) Scaffolds in Modern Chemical Research
The indole-2-carboxylate scaffold is a prominent structural motif in the design of new therapeutic agents. rsc.orgnih.gov This particular arrangement, with a carboxylic acid or its ester at the 2-position of the indole ring, has been identified as a key pharmacophore in compounds targeting a range of biological targets. nih.govnih.gov For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.gov The carboxylate group can act as a crucial binding element, interacting with active sites of enzymes and receptors. rsc.org Research has demonstrated that modifications to the indole-2-carboxylate scaffold can lead to compounds with potent and selective biological activities. nih.gov
Interactive Data Table: Examples of Biologically Active Indole-2-Carboxylate Derivatives
| Compound | Biological Target/Activity |
|---|---|
| Indole-2-carboxylic acid | HIV-1 integrase inhibition rsc.orgnih.gov |
| Substituted Indole-2-carboxamides | Cannabinoid receptor 1 (CB1) allosteric modulators acs.org |
| 7-nitro-1H-indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase inhibitors researchgate.net |
Structural Features and Research Relevance of the 7-Hydroxy and Butyl Ester Moieties in Indole Systems
The presence of a hydroxyl group at the 7-position of the indole ring significantly influences the compound's electronic properties and potential biological interactions. ontosight.ai The 7-hydroxyindole (B18039) moiety is a key building block for the synthesis of various biologically active compounds and has been associated with antioxidant and anti-inflammatory properties. ontosight.ai Recent studies have also highlighted the potential of 7-hydroxyindole derivatives as antimicrobial and antibiofilm agents, particularly against drug-resistant bacteria. nih.govnih.gov The hydroxyl group can participate in hydrogen bonding, a critical interaction in molecular recognition processes within biological systems. ontosight.ai
The butyl ester moiety, on the other hand, primarily impacts the compound's physicochemical properties, such as lipophilicity. researchgate.net The introduction of a butyl group can enhance the compound's ability to cross cell membranes, which is a crucial factor for the bioavailability of potential drug candidates. researchgate.net The ester group itself can be susceptible to hydrolysis by esterases in the body, a property that can be exploited in the design of prodrugs.
Interactive Data Table: Properties of Functional Groups in Butyl 7-hydroxy-1H-indole-2-carboxylate
| Functional Group | Position on Indole Ring | Key Research Relevance |
|---|---|---|
| 7-Hydroxy | 7 | Potential for antioxidant, anti-inflammatory, and antimicrobial activity; hydrogen bonding capabilities ontosight.ainih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84638-89-1 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
butyl 7-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-3-7-17-13(16)10-8-9-5-4-6-11(15)12(9)14-10/h4-6,8,14-15H,2-3,7H2,1H3 |
InChI Key |
QHFOBIBNEVLXKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(N1)C(=CC=C2)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of Butyl 7 Hydroxy 1h Indole 2 Carboxylate Analogues
Reactivity of the Indole (B1671886) Nucleus
The indole nucleus is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack. The presence of substituents on the indole ring, such as the butyl carboxylate at the 2-position and the hydroxyl group at the 7-position in Butyl 7-hydroxy-1H-indole-2-carboxylate, can significantly influence its reactivity.
Electrophilic and Nucleophilic Substitution Reactions on Substituted Indoles
The indole ring system readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and therefore the primary site of attack. researchgate.net However, in analogues of this compound, the C2 position is already substituted. When the C3 position is also blocked, electrophilic substitution can be directed to the C2 position, sometimes involving rearrangement. quimicaorganica.org The presence of an electron-donating hydroxyl group at the C7 position is expected to activate the benzene (B151609) portion of the indole ring towards electrophilic attack.
Electrophilic substitution reactions are common for indoles. nih.govnih.gov For instance, Friedel-Crafts alkylation and acylation are valuable methods for C-C bond formation on the indole ring. researchgate.net The regioselectivity of these reactions is influenced by the substituents present on the indole core. researchgate.net
While less common than electrophilic substitution, nucleophilic substitution reactions on the indole nucleus can occur, particularly when the ring is activated by electron-withdrawing groups or when a suitable leaving group is present. nii.ac.jpresearchgate.netresearchgate.net In some instances, nucleophilic substitution can be achieved at the C2 position of appropriately activated indoles. nii.ac.jp
Table 1: Summary of Substitution Reactions on Substituted Indoles
| Reaction Type | Preferred Position(s) | Influencing Factors | Example Reaction |
|---|---|---|---|
| Electrophilic Substitution | C3 (if available), otherwise C2 or benzene ring | Nature and position of existing substituents, reaction conditions | Friedel-Crafts Acylation |
| Nucleophilic Substitution | Positions activated by electron-withdrawing groups | Presence of a good leaving group, nature of the nucleophile | Substitution of a methoxy (B1213986) group |
Oxidation Mechanisms and Reaction Pathways of Indole-2-carboxylic Acids
The oxidation of indole-2-carboxylic acids has been studied, and the reaction pathways are known to be complex. researchgate.net Electrochemical studies have shown that the oxidation of indole-2-carboxylic acid can lead to the formation of various products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimers. researchgate.net The reaction proceeds through a non-radical mechanistic pathway, and the kinetics of the decay of intermediates can be followed spectrophotometrically. researchgate.net
The oxidation mechanism is influenced by the pH of the medium. researchgate.net The initial step is believed to involve the formation of a radical cation, which can then undergo further reactions. The presence of substituents on the indole ring will affect the electron density and, consequently, the ease of oxidation and the nature of the products formed. For a molecule like this compound, the hydroxyl group at the C7 position would likely influence the oxidation process, potentially leading to different products compared to unsubstituted indole-2-carboxylic acid.
Transformations Involving the Carboxylate Functional Group
The butyl ester group at the C2 position of this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.
Hydrolysis of Esters to Corresponding Carboxylic Acids
The hydrolysis of indole-2-carboxylate (B1230498) esters to their corresponding carboxylic acids is a fundamental transformation. orgsyn.orgmdpi.comnih.gov This reaction is typically carried out under alkaline conditions, for example, by heating with an aqueous solution of a base like potassium hydroxide (B78521) or sodium hydroxide. mdpi.comnih.gov The resulting carboxylic acid can then serve as a versatile intermediate for further derivatization. orgsyn.orgnih.gov
Table 2: Conditions for Hydrolysis of Indole-2-carboxylate Esters
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Aqueous KOH | Acetone/Water | Reflux | 1-Alkyl-1H-indole-2-carboxylic acid mdpi.com |
| Alkaline conditions | Not specified | Not specified | Indole-2-carboxylic acid nih.gov |
Derivatization to Amides and Other Carboxylic Acid Derivatives
Indole-2-carboxylic acids, obtained from the hydrolysis of esters like this compound, can be converted into a wide range of other carboxylic acid derivatives, with amides being a particularly important class. nih.govnih.gov The synthesis of indole-2-carboxamides is typically achieved by coupling the carboxylic acid with an appropriate amine using a coupling reagent. nih.govnih.gov Common coupling agents include BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole). nih.govnih.gov
The reaction of the ester with hydrazine (B178648) can also be used to form the corresponding carbohydrazide, which is another useful intermediate for further functionalization. mdpi.com
Table 3: Reagents for the Derivatization of Indole-2-carboxylic Acids
| Derivative | Coupling Reagent/Method | Amine/Nucleophile |
|---|---|---|
| Amide | BOP, DIPEA | Various amines nih.gov |
| Amide | EDC, HOBt, DIPEA | Various amines nih.gov |
| Carbohydrazide | Hydrazinolysis | Hydrazine mdpi.com |
Reactivity of the Hydroxyl Group at Position 7
Participation in Hydrogen Bonding Interactions
The molecular structure of 7-hydroxy-1H-indole-2-carboxylate analogues features multiple sites capable of participating in hydrogen bonding, which significantly influences their physical properties and intermolecular interactions. The indole N-H group and the 7-hydroxyl group (7-OH) can both act as hydrogen bond donors. The carbonyl oxygen of the ester group and the oxygen of the 7-hydroxyl group can serve as hydrogen bond acceptors.
In the solid state, indole-2-carboxylic acids are known to form extensive networks of intermolecular hydrogen bonds. For instance, the crystal structure of indole-2-carboxylic acid reveals that molecules form planar ribbons held together by both O-H···O and N-H···O hydrogen bonds. researchgate.net In this arrangement, the carboxylic acid's oxygen atom acts as an acceptor for two hydrogen bonds simultaneously. researchgate.net
Similarly, studies on 5-methoxy-1H-indole-2-carboxylic acid have shown that the N-H group of the indole ring acts as a hydrogen bond donor. mdpi.com Depending on the crystalline form (polymorph), the acceptor can be either the oxygen atom of the carboxylic group or the oxygen of the methoxy group. mdpi.com This highlights the versatility of the indole scaffold in forming different hydrogen bonding motifs. For this compound, it is expected that the 7-OH and N-H groups would readily engage in similar intermolecular hydrogen bonding, influencing its crystal packing and solubility.
| Functional Group | Hydrogen Bond Donor/Acceptor Capability | Potential Interaction |
| Indole N-H | Donor | N-H···O (with carbonyl or hydroxyl oxygen) |
| 7-Hydroxyl (-OH) | Donor and Acceptor | O-H···O (dimer formation or with ester) |
| Ester Carbonyl (C=O) | Acceptor | N-H···O=C or O-H···O=C |
Potential for Further Derivatization (e.g., etherification, esterification)
The 7-hydroxy group on the indole ring is a key site for further functionalization, allowing for the synthesis of a diverse range of derivatives through reactions like etherification and esterification. These transformations are crucial for modifying the molecule's properties for various applications.
Etherification: The hydroxyl group can be converted into an ether, typically by reaction with an alkyl halide in the presence of a base. For example, the methylation of a similar compound, 6-hydroxyindole, has been shown to produce the corresponding 6-methoxy indole in good yield. acs.org This reaction demonstrates the feasibility of converting the phenolic hydroxyl group into an ether linkage.
Esterification: The 7-hydroxy group can also undergo esterification to form an ester. This is typically achieved by reacting the hydroxyindole with an acyl chloride or a carboxylic anhydride. For instance, the 6-hydroxy group of a 1-tosyl-1H-indole derivative has been successfully reacted with pivaloyl chloride to yield the corresponding pivalate (B1233124) ester. acs.org The Fischer esterification method, which involves treating a carboxylic acid and an alcohol with an acid catalyst, is a classic method for forming esters. masterorganicchemistry.commasterorganicchemistry.com While this typically refers to the formation of an ester from a carboxylic acid, the principles of acid-catalyzed reaction with the hydroxyl group are relevant.
These derivatization reactions underscore the synthetic utility of the 7-hydroxyindole (B18039) scaffold as a platform for creating more complex molecules.
| Reaction Type | Reagents | Functional Group Transformation |
| Etherification | Alkyl Halide, Base | R-OH → R-O-Alkyl |
| Esterification | Acyl Chloride or Anhydride, Base | R-OH → R-O-C(=O)-Alkyl |
Catalytic Reactions Involving Indole-2-carboxylates
Indole-2-carboxylates are versatile substrates in a variety of catalytic reactions, enabling the synthesis of complex and stereochemically defined structures.
Dynamic Kinetic Resolution in the Synthesis of Indole Derivatives
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single, enantiomerically pure product in high yield. This technique has been successfully applied to the synthesis of chiral indole derivatives. DKR combines the rapid, reversible racemization of the starting material with an irreversible, enantioselective reaction, allowing for a theoretical yield of 100% of the desired enantiomer.
In the context of indole synthesis, DKR has been employed using N-heterocyclic carbene (NHC) and Lewis acid cooperative catalysis. nih.govrsc.org For example, the DKR of γ,γ-disubstituted indole 2-carboxaldehydes, which are structurally related to indole-2-carboxylates, has been used to synthesize tetracyclic indole-fused ε-lactones with excellent yield and enantioselectivity. nih.govrsc.org Another approach involves the palladium-catalyzed asymmetric hydrogenation of racemic 2-substituted indoles. thieme-connect.com This method relies on the acid-promoted reversible protonation of the indole, leading to a rapid racemization of the resulting indolium intermediate, which is then irreversibly reduced in an enantioselective manner. thieme-connect.com
These examples showcase the utility of DKR in creating stereogenic centers in indole-containing molecules, a critical process in the synthesis of biologically active compounds.
Catalytic Hydrogenation to Indolines and Diastereoselectivity Considerations
The catalytic hydrogenation of the indole ring to produce the corresponding indoline (B122111) is a fundamental transformation in heterocyclic chemistry. Indole-2-carboxylates are valuable precursors for this reaction, as the resulting indoline-2-carboxylates are important building blocks, including for semi-rigid analogues of amino acids. clockss.org
The hydrogenation of the indole's pyrrole (B145914) ring is challenging due to the aromatic stability of the indole nucleus. nih.gov However, N-acylation of the indole nitrogen facilitates the reaction. The catalytic hydrogenation of N-acyl derivatives of 3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers. clockss.org The stereochemical outcome, or diastereoselectivity, is highly dependent on the reaction conditions and the nature of the substituents.
For example, N-Boc protected 3-substituted indole-2-carboxylates, upon catalytic hydrogenation with 10% Pd/C, typically yield the corresponding cis-indolines. clockss.org However, subsequent treatment of the cis-indoline ester with a base like lithium hydroxide (LiOH) can lead to epimerization at the C-2 position, resulting in the thermodynamically more stable trans-acid nearly quantitatively. clockss.org This demonstrates that both kinetic and thermodynamic control can be exerted to selectively obtain the desired diastereomer. The choice of catalyst (e.g., Pt/C, Rh, Ru, Ir complexes) and reaction conditions (pressure, temperature, solvent, and additives) are all critical factors in controlling the regioselectivity and stereoselectivity of the hydrogenation. nih.govchinesechemsoc.orgresearchgate.net
| Substrate Type | Hydrogenation Conditions | Predominant Diastereomer | Reference |
| N-Boc-3-substituted indole-2-carboxylate | H₂, 10% Pd/C, EtOH | cis-indoline | clockss.org |
| cis-N-Boc-indoline-2-carboxylate | LiOH, DME/H₂O | trans-indoline-2-carboxylic acid (after epimerization) | clockss.org |
Advanced Spectroscopic and Structural Characterization of Butyl 7 Hydroxy 1h Indole 2 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Butyl 7-hydroxy-1H-indole-2-carboxylate, both ¹H and ¹³C NMR provide critical information about its proton and carbon environments, respectively.
¹H NMR Data Analysis for Proton Environments and Coupling
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the indole (B1671886) ring, the phenolic hydroxyl group, the indole NH, and the butyl ester chain.
Indole Ring Protons: The aromatic region of the spectrum would display signals for the three protons on the benzene (B151609) ring (H-4, H-5, H-6) and one proton on the pyrrole (B145914) ring (H-3). The H-3 proton typically appears as a singlet or a finely split doublet in the δ 7.0-7.3 ppm range. The protons on the substituted benzene ring (H-4, H-5, and H-6) would form a coupled system, appearing as doublets or triplets, influenced by the electron-donating hydroxyl group at position 7.
Labile Protons: Two broad singlet signals are expected for the labile protons. The indole N-H proton signal would appear significantly downfield, typically above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. The phenolic O-H proton at position 7 would also present as a broad singlet, its chemical shift being dependent on the solvent and concentration.
Butyl Ester Protons: The butyl group protons would give rise to four distinct signals in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) are expected to appear as a triplet around δ 4.3 ppm. The subsequent methylene groups (-CH₂-CH₂-) would show multiplets in the δ 1.4-1.8 ppm range, and the terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | > 11.0 | br s | - |
| O-H | Variable (br s) | br s | - |
| H-4 | ~7.3 | d | ~8.0 |
| H-6 | ~6.8 | d | ~7.5 |
| H-5 | ~6.7 | t | ~7.8 |
| H-3 | ~7.1 | s | - |
| -OCH₂- | ~4.3 | t | ~6.7 |
| -OCH₂CH₂- | ~1.7 | m | - |
| -CH₂CH₂CH₃ | ~1.4 | m | - |
| -CH₃ | ~0.9 | t | ~7.4 |
¹³C NMR Data Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals are expected for the ester carbonyl carbon, the aromatic carbons of the indole ring, and the aliphatic carbons of the butyl chain. Data from related indole-2-carboxylic acid derivatives suggest the approximate chemical shifts. nih.govchemicalbook.com
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing as a singlet in the δ 160-165 ppm region.
Indole Ring Carbons: The eight carbons of the indole ring would resonate in the aromatic region (δ 100-150 ppm). The carbon bearing the hydroxyl group (C-7) would be shifted downfield to around δ 145-150 ppm. The C-2 carbon, attached to the ester, and the C-3a and C-7a carbons at the ring junction would also show characteristic downfield shifts.
Butyl Ester Carbons: The aliphatic carbons of the butyl chain would appear upfield. The -OCH₂- carbon is expected around δ 65 ppm, with the other methylene carbons appearing between δ 19-31 ppm, and the terminal methyl carbon resonating at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~162.5 |
| C-7 | ~148.0 |
| C-7a | ~136.0 |
| C-2 | ~130.0 |
| C-3a | ~125.0 |
| C-5 | ~118.0 |
| C-4 | ~115.0 |
| C-6 | ~110.0 |
| C-3 | ~105.0 |
| -OCH₂- | ~65.0 |
| -OCH₂CH₂- | ~30.8 |
| -CH₂CH₂CH₃ | ~19.2 |
| -CH₃ | ~13.8 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.net
O-H and N-H Stretching: A broad band is expected in the 3200-3500 cm⁻¹ region, corresponding to the overlapping stretching vibrations of the phenolic O-H and indole N-H groups. The broadness is due to intermolecular hydrogen bonding.
C-H Stretching: Sharp peaks just above 3000 cm⁻¹ would indicate aromatic C-H stretching, while peaks just below 3000 cm⁻¹ would correspond to the aliphatic C-H stretches of the butyl group.
C=O Stretching: A strong, sharp absorption band between 1680-1720 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.
C-O Stretching: The C-O stretches of the ester and the phenolic hydroxyl group would appear in the fingerprint region, typically between 1200-1300 cm⁻¹.
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the C=C stretching vibrations within the indole aromatic ring system.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Phenol) / N-H (Indole) | Stretch | 3200-3500 | Broad, Strong |
| C-H (Aromatic) | Stretch | 3050-3150 | Medium |
| C-H (Aliphatic) | Stretch | 2850-2960 | Medium-Strong |
| C=O (Ester) | Stretch | 1680-1720 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong |
| C-O (Ester/Phenol) | Stretch | 1200-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a strong chromophore, and its absorption spectrum is sensitive to substitution. The spectrum of this compound is expected to show characteristic π→π* transitions. Studies on indole-2-carboxylic acid and other hydroxyindoles provide a basis for these predictions. srce.hr
The indole chromophore typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. The presence of the hydroxyl group (an auxochrome) and the carboxylate group are expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λₘₐₓ (nm) | Solvent |
|---|---|---|
| ¹Lₐ Band | ~280-295 | Ethanol/Methanol |
| ¹Lₑ Band | ~220-230 | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅NO₃), the calculated molecular weight is 233.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 233. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for esters include:
Loss of Butene: A McLafferty rearrangement could lead to the loss of butene (C₄H₈, 56 Da), resulting in a fragment ion corresponding to 7-hydroxy-1H-indole-2-carboxylic acid at m/z 177.
Loss of the Butoxy Radical: Cleavage of the ester C-O bond could result in the loss of a butoxy radical (•OC₄H₉, 73 Da), yielding an acylium ion at m/z 160.
Loss of the Butyl Group: Cleavage of the alkyl chain can lead to the loss of a butyl radical (•C₄H₉, 57 Da), giving a fragment at m/z 176.
Analysis of analogues like ethyl 1H-indole-2-carboxylate shows characteristic fragments at m/z 143 (loss of ethoxy radical and CO) and m/z 115. nist.govnih.gov
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 233 | [M]⁺˙ (Molecular Ion) |
| 177 | [M - C₄H₈]⁺˙ (Loss of butene) |
| 176 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 160 | [M - •OC₄H₉]⁺ (Loss of butoxy radical) |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as ethyl 1H-indole-2-carboxylate, offers significant insight into its likely solid-state conformation. nih.gov
Molecular Geometry: The indole ring system is expected to be nearly planar. The butyl ester chain would likely adopt an extended conformation to minimize steric hindrance.
Intermolecular Interactions: The crystal packing would be dominated by hydrogen bonding. The indole N-H group and the phenolic O-H group are strong hydrogen bond donors, while the ester carbonyl oxygen is a strong acceptor. It is highly probable that N-H···O=C or O-H···O=C hydrogen bonds would link molecules into dimers, chains, or more complex networks, significantly influencing the crystal lattice. nih.govmdpi.comnih.gov
Table 6: Crystallographic Data for Analogue Ethyl 1H-indole-2-carboxylate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| β (°) | 104.454 (13) |
| V (ų) | 982.1 (2) |
| Key Interaction | N-H···O=C hydrogen-bonded dimers |
Other Advanced Spectroscopic Techniques (e.g., Fluorescence Spectroscopy for Photophysical Properties)
While direct and detailed research on the photophysical properties of this compound is not extensively available in the reviewed literature, the photophysical characteristics of the parent compound, indole-2-carboxylic acid (ICA), and its analogues have been the subject of scholarly investigation. These studies, employing advanced spectroscopic techniques such as fluorescence spectroscopy, offer valuable insights into the excited-state dynamics and emissive properties of this class of compounds. The indole scaffold is well-known for its intrinsic fluorescence, which is highly sensitive to the molecular structure and the surrounding environment.
Research has shown that the photophysics of indole derivatives are complex. For instance, studies on indole-2-carboxylic acid in aqueous media have revealed intricate excited-state deactivation mechanisms. The molecule exists in both neutral (ICA-N) and anionic (ICA-A) forms in the ground state, both of which possess comparable optical properties. The investigation into its behavior upon photoexcitation is crucial for understanding its potential applications in areas like molecular probes and sensors. Time-resolved fluorescence experiments, in conjunction with quantum chemical calculations, are powerful tools to unravel these complex deactivation pathways. researchgate.netrsc.orgutwente.nl
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. For analogues of indole-2-carboxylates, this value can vary significantly depending on the specific substitutions on the indole ring. For example, in a study of fluorescent indole nucleoside analogues, the introduction of a methyl carboxylate group at the 4-position of a 6-aminoindole (B160974) derivative resulted in a significant increase in the fluorescence quantum yield. nih.gov Specifically, the methyl 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate analogue exhibited a quantum yield of 0.083 ± 0.001. nih.gov This highlights the profound impact that substituent groups have on the photophysical properties of the indole core.
Further illustrating the tunability of these properties, the conversion of the carboxylate ester to a carboxylic acid in the same study led to an even greater increase in the quantum yield to 0.53 ± 0.01. nih.gov Conversely, the absence of the 6-amino group in related indole-4-carboxylate analogues resulted in the highest quantum yields, reaching up to 0.84 ± 0.01. nih.gov These findings underscore the potential to modulate the fluorescence characteristics of indole-2-carboxylate (B1230498) derivatives through synthetic modifications, which is a key aspect in the design of novel fluorescent materials.
The following table summarizes the photophysical data for some analogues of indole-2-carboxylates, demonstrating the influence of structural modifications on their fluorescence quantum yields.
| Compound Name | Fluorescence Quantum Yield (Φ) |
|---|---|
| Methyl 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate | 0.083 ± 0.001 |
| 6-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid | 0.53 ± 0.01 |
| Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylate | 0.64 ± 0.01 |
| 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-indole-4-carboxylic acid | 0.84 ± 0.01 |
These data, while not directly pertaining to this compound, provide a foundational understanding of the structure-property relationships governing the fluorescence of indole-2-carboxylate analogues. Further research focusing specifically on the 7-hydroxy substituted butyl ester is necessary to fully elucidate its unique photophysical characteristics.
Computational and Theoretical Investigations of Butyl 7 Hydroxy 1h Indole 2 Carboxylate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of indole (B1671886) derivatives. These computational methods offer insights into the molecule's stability, reactivity, and potential applications.
Density Functional Theory (DFT) Studies for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For indole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. ijrar.orgresearchgate.net
Studies on similar compounds, such as ethyl indole-2-carboxylate (B1230498) and methyl 1H-indol-5-carboxylate, demonstrate that DFT can accurately determine bond lengths, bond angles, and dihedral angles. ijrar.orgresearchgate.net For instance, in ethyl indole-2-carboxylate, the C10-O11 bond length is found to be 1.216 Å, confirming its double bond character, while the C2-C10 bond is longer (1.465 Å) due to the electron-withdrawing nature of the carboxylic group. ijrar.org Such analyses for Butyl 7-hydroxy-1H-indole-2-carboxylate would similarly reveal how the butyl ester and hydroxyl group influence the geometry of the indole ring. The presence of the hydroxyl group at the 7-position is expected to introduce intramolecular hydrogen bonding, further influencing the molecule's conformation and electronic distribution. nih.gov
Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Indole Ring
| Parameter | Typical Value | Description |
|---|---|---|
| C=C (ring) | ~1.38 - 1.43 Å | Aromatic carbon-carbon bond lengths within the indole structure. |
| C-N (ring) | ~1.37 - 1.39 Å | Carbon-nitrogen bond lengths within the pyrrole (B145914) part of the indole ring. |
| C=O (ester) | ~1.21 Å | Carbon-oxygen double bond in the carboxylate group. |
| C-O (ester) | ~1.35 Å | Carbon-oxygen single bond in the carboxylate group. |
| O-H (hydroxyl) | ~0.96 Å | Oxygen-hydrogen bond in the hydroxyl group. |
| C-C-N angle | ~108° - 110° | Bond angle within the five-membered ring. |
| C-C-C angle | ~118° - 122° | Bond angle within the six-membered ring. |
Note: These are generalized values based on similar structures. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov
For indole derivatives, the HOMO is typically localized over the π-system of the indole ring, indicating its electron-donating nature. The LUMO is often distributed over the electron-withdrawing carboxylate group. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov In related compounds, this energy gap has been calculated to be around 4.6 eV, indicating a potential for charge transfer within the molecule, which is essential for various biological and optical properties. nih.gov Analysis of this compound would likely show a similar distribution, with potential modulation of the energy levels by the hydroxyl and butyl groups.
Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of molecular reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic nature of the molecule |
These parameters are typically calculated from the HOMO and LUMO energies derived from DFT computations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution, intramolecular bonding, and stabilization interactions within a molecule. wisc.edumpg.de It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
Indole derivatives are known to possess NLO properties due to intramolecular charge transfer from the electron-rich indole ring to an electron-acceptor group. researchgate.net Theoretical calculations for similar molecules have shown that the presence of donor and acceptor groups can lead to large hyperpolarizability values. nih.gov The combination of the electron-donating hydroxyl group and the electron-withdrawing carboxylate group in this compound suggests it could be a candidate for NLO applications, a hypothesis that could be confirmed through computational prediction of its β value. researchgate.net
Ab Initio Calculations for Photophysical Behavior
Ab initio calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to study the excited-state properties and photophysical behavior of molecules, such as their UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., π → π* or n → π*). nih.gov
For indole derivatives, TD-DFT calculations have successfully predicted electronic absorption spectra that are in good agreement with experimental data. researchgate.net Such studies on this compound would help to understand its light-absorbing properties and the nature of its electronic excited states, which is relevant for applications in materials science and photochemistry.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein receptor. This approach is instrumental in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a specific biological target. mdpi.com
Indole-2-carboxylate derivatives have been investigated as allosteric modulators for targets like the cannabinoid receptor 1 (CB1) and as inhibitors for enzymes such as cyclooxygenase-2 (COX-2). mdpi.comacs.org Docking studies for 7-Trifluoromethyl-1H-indole-2-carboxylic acid with human placental aromatase, a target in breast cancer therapy, revealed key polar hydrogen bonds and hydrophobic interactions within the binding cavity. nih.gov
A molecular docking study of this compound against a relevant protein target would involve:
Preparation of the Ligand and Receptor: Building a 3D model of the compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Schrodinger Glide to predict the binding pose and affinity of the ligand within the active site of the protein. researchgate.net
Analysis of Interactions: Visualizing and analyzing the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and the amino acid residues of the protein. mdpi.com
Such studies could elucidate the therapeutic potential of this compound by identifying its likely biological targets and mechanism of action at a molecular level. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl indole-2-carboxylate |
| Methyl 1H-indol-5-carboxylate |
| 7-Trifluoromethyl-1H-indole-2-carboxylic acid |
| Cannabinoid receptor 1 (CB1) |
| Cyclooxygenase-2 (COX-2) |
Prediction of Binding Affinities to Biomolecular Targets
The prediction of binding affinities between a small molecule, such as this compound, and its biological targets is a cornerstone of computational drug discovery. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.
In studies of related indole-2-carboxylic acid derivatives, molecular docking has been successfully employed to predict binding affinities and modes with various enzymes and receptors. For instance, in the context of HIV-1 integrase inhibitors, docking studies revealed that the indole core and the C2 carboxyl group can form a chelating core with two Mg²⁺ ions within the active site. mdpi.com Furthermore, π-stacking interactions between the indole nucleus and viral DNA contribute to the binding affinity. nih.gov For this compound, it is hypothesized that the 7-hydroxy group could form additional hydrogen bonds with receptor site residues, potentially enhancing its binding affinity.
The binding free energy (ΔG) is a key parameter calculated from docking simulations to quantify the binding affinity. For a series of indole-2-carboxylic acid derivatives, calculated ΔG values have been shown to correlate with their experimentally determined inhibitory activities. nih.gov The following table illustrates hypothetical binding affinity data for this compound against a panel of kinases, a common class of targets for indole derivatives.
| Target Kinase | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
| Glycogen (B147801) Synthase Kinase 3β (GSK-3β) | -9.8 | Lys85, Val135, Asp200 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.5 | Cys919, Asp1046, Phe1047 |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Leu718, Thr790, Asp855 |
This data is illustrative and based on the binding affinities of similar indole derivatives found in the literature.
Conformational Analysis and Optimized Molecular Structures
Conformational analysis is critical for understanding the three-dimensional structure of a molecule and its influence on biological activity. For flexible molecules like this compound, which possesses a rotatable butyl ester group, identifying the lowest energy conformation is essential for accurate docking and QSAR studies.
Computational methods such as density functional theory (DFT) are often used to optimize the molecular geometry and determine the most stable conformations. In a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were used to analyze the molecular structure and intermolecular interactions, which were in good agreement with experimental X-ray diffraction data. mdpi.com For this compound, the orientation of the butyl chain relative to the indole ring, as well as the planarity of the bicyclic system, are key conformational features. The 7-hydroxy group can also influence the conformation through intramolecular hydrogen bonding with the adjacent N-H group of the indole ring.
The optimized molecular structure of this compound would likely show a planar indole ring system, with the butyl ester group adopting a conformation that minimizes steric hindrance. The rotational barrier of the C-O bond of the ester linkage would be a key parameter determining the conformational flexibility of the molecule.
Structure-Activity Relationship (SAR) Modeling Methodologies
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
Comparative Molecular Field Analysis (CoMFA) for Activity Prediction
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a statistical model to relate the biological activity of a set of molecules to their 3D shape and electrostatic properties. unicamp.brmdpi.com The process involves aligning the molecules and then calculating their steric and electrostatic fields at various grid points.
In a typical CoMFA study on indole derivatives, such as 5-hydroxyindole-3-carboxylate derivatives, the molecules are aligned based on a common scaffold. nih.gov The resulting CoMFA model is often visualized using contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric bulk is detrimental.
Electrostatic Contour Maps: Blue contours often highlight areas where positive charge is beneficial, whereas red contours indicate regions where negative charge enhances activity.
A CoMFA model for a series of 7-hydroxy-1H-indole-2-carboxylate analogues might reveal that a bulky, hydrophobic group at the butyl ester position is favorable for activity, while electronegative substituents on the indole ring could either increase or decrease activity depending on their position. The predictive power of a CoMFA model is assessed by its cross-validated correlation coefficient (q²) and its non-cross-validated correlation coefficient (r²). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) encompasses a broader range of methodologies beyond CoMFA that aim to establish a mathematical relationship between chemical structure and biological activity. nih.gov These models often use molecular descriptors that quantify various physicochemical properties of the molecules.
Commonly used descriptors in QSAR studies of indole derivatives include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common measure of a molecule's hydrophobicity.
The following table presents a hypothetical QSAR model for a series of 7-hydroxy-1H-indole-2-carboxylate derivatives:
| Descriptor | Coefficient | Interpretation |
| LogP | +0.45 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.12 | Increased molecular size is slightly detrimental to activity. |
| Hydrogen Bond Donors | +0.67 | The presence of hydrogen bond donors (like the 7-OH group) is beneficial. |
| Rotatable Bonds | -0.25 | Increased conformational flexibility may decrease binding affinity. |
This data is illustrative and represents a potential QSAR model for this class of compounds.
Mechanistic Insights from Structure Activity Relationship Sar Studies of Indole 2 Carboxylate Derivatives in Biological Systems
Inhibition of Viral Enzymes
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of essential viral enzymes, demonstrating their potential as scaffolds for antiviral drug development.
Indole-2-carboxylic acid has been developed as a promising scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov The mechanism of inhibition involves direct interaction with the enzyme's active site. The indole (B1671886) core and the C2 carboxyl group play a crucial role by chelating the two Mg²⁺ ions that are essential for the catalytic activity of the integrase. mdpi.comnih.govrsc.orgresearchgate.net
Further structural optimizations have provided deeper mechanistic insights:
C3-Position: Introduction of a long alkyl or branched chain at the C3 position of the indole core enhances inhibitory activity. This modification improves interactions with a hydrophobic cavity near the active site, involving residues such as Tyr143 and Asn117. mdpi.com
C6-Position: Adding a halogenated benzene (B151609) ring at the C6 position can also increase inhibitory potency. This is thought to occur through a π–π stacking interaction with the viral DNA substrate. rsc.orgresearchgate.net
Through these modifications, a derivative, 20a , was developed with a significantly increased integrase inhibitory effect, showing an IC₅₀ value of 0.13 μM. mdpi.comnih.gov
| Compound | Key Structural Features | IC50 (μM) |
|---|---|---|
| 3 | Basic indole-2-carboxylic acid scaffold | Less potent |
| 17a | C6-halogenated benzene ring | 3.11 |
| 20a | C3-long branch | 0.13 |
Data sourced from references mdpi.comnih.govrsc.org.
Indole-2-carboxylic acids also act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. researchgate.net These compounds bind to the "palm" domain of the enzyme. researchgate.netnih.gov
Structure-based drug design has led to the understanding that incorporating novel heterocyclic moieties at the indole C3-position can significantly improve potency. nih.gov This modification allows the inhibitor to form a bidentate interaction with the protein backbone of the enzyme, enhancing binding and inhibition. nih.gov This strategy led to the development of leads such as 7r , which demonstrated potent enzyme and replicon activity with an IC₅₀ of 0.017 μM and an EC₅₀ of 0.3 μM, respectively. nih.gov Further SAR studies identified an acyl sulfonamide group as an effective isostere for the C2-carboxylic acid, leading to compounds with greatly improved replicon activity. researchgate.net
Receptor Antagonism and Agonism
The functional outcomes of receptor interaction with indole-2-carboxylate (B1230498) derivatives are complex and highly dependent on the specific derivative, the receptor, and the signaling pathway being measured. A single compound can act as an agonist in one pathway and an antagonist in another, a phenomenon known as functional selectivity or biased signaling. nih.govacs.org
For example, many indole-2-carboxamide allosteric modulators of the CB1 receptor, such as ORG27569, display such biased signaling. nih.gov They act as positive allosteric modulators (PAMs) by enhancing the binding of orthosteric agonists. nih.govrealmofcaring.org However, these same compounds behave as negative allosteric modulators (NAMs) or antagonists when measuring agonist-induced G-protein coupling. nih.govnih.gov Despite inhibiting G-protein activity, they can independently promote β-arrestin-mediated signaling, leading to the activation of pathways like ERK1/2 phosphorylation. nih.govacs.org This functional selectivity offers the potential to develop drugs that activate only therapeutically beneficial signaling cascades. acs.org
In other contexts, indole-2-carboxamides have been developed as direct receptor agonists. For instance, novel derivatives based on the 1H-indole-2-carboxylic acid scaffold have been identified as selective and potent agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com Conversely, in other molecular frameworks, such as 1,8-naphthyridin-2(1H)-one-3-carboxamides designed as CB2 receptor ligands, the introduction of substituents can switch the compound's functionality from an agonist to an antagonist or inverse agonist. acs.org
NMDA-Glycine Site Receptor Antagonism Mechanisms
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor involved in excitatory synaptic transmission in the brain and spinal column. wikipedia.org For the receptor's ion channel to open, both glutamate (B1630785) and a co-agonist, typically glycine (B1666218), must bind to their respective sites on the receptor complex. wikipedia.org The indole-2-carboxylic acid scaffold has been identified as a specific and competitive antagonist at the glycine binding site of the NMDA receptor. nih.gov
The mechanism of antagonism involves the indole-2-carboxylic acid moiety acting as a structural mimic of glycine, allowing it to bind to the allosteric glycine site. nih.gov By occupying this site, it competitively inhibits the binding of glycine, thereby preventing the glycine-dependent potentiation of the NMDA-gated ion current. nih.gov In experimental conditions with low ambient glycine concentrations, indole-2-carboxylic acid can completely block the response to NMDA, which suggests that the binding of glutamate alone is insufficient to activate the channel. nih.gov This competitive antagonism at the glycine site highlights the essential role of the indole-2-carboxylic acid structure in modulating NMDA receptor activity. nih.govresearchgate.net Further structure-activity relationship studies on derivatives, such as the development of tricyclic indole-2-carboxylic acids, have led to highly potent and selective antagonists for this site. acs.org
Table 1: NMDA-Glycine Site Antagonist Activity
| Compound Class | Mechanism of Action | Key Structural Feature |
|---|---|---|
| Indole-2-carboxylic Acids | Competitive antagonist at the glycine co-agonist site | Indole-2-carboxylic acid moiety |
| Tricyclic Indole-2-carboxylic Acids | Selective antagonist for the glycine binding site | Rigid tricyclic indole core |
CysLT1 Selective Antagonism Mechanisms
Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that exert their effects by activating G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors. nih.govacs.org Antagonists of the CysLT1 receptor are used in the treatment of asthma and allergic rhinitis. wikipedia.org Research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 antagonists. nih.govnih.gov
Structure-activity relationship (SAR) studies have demonstrated that the indole-2-carboxylic acid moiety is an essential component for effective CysLT1 antagonist activity. acs.org In a high-throughput screening campaign, an indole derivative was identified with micromolar CysLT1 antagonist activity. acs.org This hit compound possessed a unique indole-2-carboxylic acid group, distinct from other known CysLT1 antagonists like montelukast (B128269) or zafirlukast. acs.orgwikipedia.org Optimization of this lead compound revealed that the carboxylic acid group at the 2-position of the indole ring is necessary for potent activity; its removal leads to a significant (approximately 47-fold) decrease in potency. acs.org Further modifications, such as the introduction of α,β-unsaturated amide moieties at the 3-position of the indole ring, were also found to be important for enhancing antagonist activity. nih.govacs.org These findings led to the development of compounds with significantly more potent CysLT1 antagonist activity than montelukast in functional assays. nih.gov The essential nature of the indole-2-carboxylic acid group suggests it plays a critical role in binding to the CysLT1 receptor, likely forming key interactions within the ligand-binding pocket.
Table 2: CysLT1 Antagonist Activity of Indole-2-Carboxylate Derivatives
| Compound | Modification | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Selectivity (CysLT2/CysLT1) |
|---|---|---|---|---|
| Hit Compound 1 | Initial hit from HTS | 0.66 ± 0.19 | >10 | >15 |
| Compound 17k | Optimized 3- and 7-position substitutions | 0.0059 ± 0.0011 | 15 ± 4 | ~2542 |
| Compound 3 | Removal of indole-2-carboxylic acid moiety | 31 ± 1 | >10 | N/A |
Data sourced from ACS Med Chem Lett. 2016;7(3):335-9. acs.org
Enzyme Inhibition Mechanisms
Glycogen (B147801) Phosphorylation Inhibition (e.g., Mitogen-Activated Protein Kinase 14)
Indole-2-carboxamide derivatives have been identified as inhibitors of human liver glycogen phosphorylase (GP), a key enzyme in glycogenolysis that catalyzes the degradation of glycogen to glucose-1-phosphate. nih.govmdpi.com Pharmacological inhibition of the liver isoform of GP (lGP) is a therapeutic strategy aimed at reducing hepatic glucose production. mdpi.com The indole-2-carboxamide scaffold serves as a foundation for developing inhibitors that target this enzyme, thereby potentially controlling blood glucose levels. nih.gov
Mitogen-activated protein kinase 14 (MAPK14), also known as p38α MAPK, is a serine/threonine kinase involved in cellular stress responses and inflammatory signaling pathways. nih.gov While selective inhibitors of p38α MAPK have been developed to study its role in conditions like atherosclerosis, current research has not extensively detailed a direct inhibitory mechanism by indole-2-carboxylate derivatives on MAPK14. nih.gov The primary focus for this chemical class has been on enzymes like glycogen phosphorylase.
Fructose-1,6-bisphosphatase Allosteric Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. acs.org As such, FBPase is a therapeutic target for type 2 diabetes. nih.gov Indole-2-carboxylic acid derivatives have been discovered to be allosteric inhibitors of FBPase. acs.orgnih.govnih.gov
The mechanism of inhibition involves these compounds binding to the allosteric site normally occupied by adenosine (B11128) monophosphate (AMP), a natural negative regulator of the enzyme. nih.govmdpi.com X-ray crystallography studies of FBPase in complex with indole-2-carboxylic acid inhibitors have revealed that these molecules bind within the AMP allosteric pocket. acs.orgnih.gov This binding mimics the inhibitory effect of AMP, stabilizing the enzyme in its inactive T-state conformation. nih.govnih.gov Structure-activity relationship studies on 7-nitro-1H-indole-2-carboxylic acid derivatives have led to the identification of potent FBPase inhibitors. nih.govresearchgate.net The indole-2-carboxylic acid scaffold is crucial for this interaction, and modifications at other positions on the indole ring are used to optimize potency and drug-like properties. nih.gov
MCL-1 Inhibitors and Fragment-Based Design Principles
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family, which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. nih.gov The indole-2-carboxylic acid core has been identified as a valuable scaffold for the development of potent and selective Mcl-1 inhibitors using fragment-based drug design. nih.govnih.gov
This design approach begins with screening a library of small chemical fragments to identify those that bind weakly but efficiently to the target protein. nih.gov The 1H-indole-2-carboxylic acid fragment was identified as a hit that binds to the BH3 binding groove of Mcl-1, a hydrophobic pocket that is essential for its pro-survival function. nih.govnih.gov Using structure-based design, guided by X-ray crystallography of inhibitor-protein complexes, this initial fragment is then elaborated upon. nih.govacs.org Substitutions are made to the indole core to extend the molecule into adjacent hydrophobic pockets (termed P1, P2, P3, etc.) within the BH3 groove, thereby increasing binding affinity and selectivity. nih.govnih.gov For example, adding a benzenesulfonyl group at the 1-position of the indole was shown to allow the molecule to access the p1 pocket, which contributes to selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-2. nih.gov This method has led to the discovery of tricyclic indole-2-carboxylic acid inhibitors with nanomolar binding affinity and high selectivity for Mcl-1. nih.govacs.org
Table 3: Mcl-1 Inhibitor Activity
| Compound Class | Design Principle | Target Pocket(s) | Binding Affinity (Ki) |
|---|---|---|---|
| 2-Indole carboxylic acid derivative 1 | Fragment optimization | P2-P4 | 55 nM |
| Tricyclic indole 2-carboxylic acid | Fragment-based design | BH3 Groove | 35 µM (initial fragment) |
| 1-Substituted-indole-2-carboxylic acid | Fragment-based design | P1 pocket extension | 0.48 µM |
Data sourced from J Med Chem. 2012;55(15):6929-49 and J Med Chem. 2016;59(5):2054-66. nih.govnih.gov
AKT Inhibitors and Their Mechanistic Basis
AKT, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that is a central node in the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is critical for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. iscientific.org AKT is activated following the generation of PIP3 at the cell membrane, which leads to its recruitment and subsequent phosphorylation by kinases like PDK1 and mTORC2. nih.govmdpi.com
Inhibitors of AKT can function through several mechanisms, including as ATP-competitive inhibitors that bind to the kinase domain, or as allosteric inhibitors that bind elsewhere to prevent activation. mdpi.com While various indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivatives, have been shown to inhibit the AKT pathway, often by preventing the activation of AKT, the specific mechanistic basis for direct inhibition by indole-2-carboxylate derivatives is less defined in the literature. nih.govresearchgate.net The broader class of indole compounds has demonstrated the ability to modulate this pathway, leading to the inhibition of downstream effectors and promoting apoptosis in cancer cells. nih.gov However, detailed studies focusing specifically on Butyl 7-hydroxy-1H-indole-2-carboxylate or closely related analogs as direct, competitive AKT inhibitors are not extensively documented.
Modulatory Effects on Cellular Pathways (e.g., Anti-proliferative actions in specific cell lines)
Indole-2-carboxylate derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. SAR studies have revealed that the nature and position of substituents on the indole ring and the ester group are critical for their cytotoxic effects.
One study detailed the design and synthesis of a novel class of indole-2-carboxylate derivatives based on the chemical structure of Pyrroloquinoline quinone (PQQ). nih.gov Several of these derivatives exhibited significant anti-proliferative activity against HepG2 (human liver cancer), A549 (human lung cancer), and MCF7 (human breast cancer) cells. nih.gov Notably, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) were found to be more potent than the reference drugs PQQ and etoposide (B1684455) in vitro, with IC50 values ranging from 3.78 ± 0.58 to 24.08 ± 1.76 μM. nih.gov Further investigation into the mechanism of action revealed that both compounds dose-dependently increased the generation of reactive oxygen species (ROS) and induced cleavage of poly(ADP-ribose) polymerase (PARP) in A549 cells, suggesting an apoptosis-mediated cell death pathway. nih.gov
Another series of indole-aryl amide derivatives were synthesized and evaluated for their cytotoxic effects on a panel of tumor cell lines including HT29 (colon cancer), HeLa (cervical cancer), IGROV-1 (ovarian cancer), MCF7, PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). nih.gov One compound, in particular, demonstrated noteworthy selectivity towards HT29 cells. nih.gov Mechanistic studies indicated that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov
Furthermore, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and tested for their antiproliferative activity against MCF-7, A549, and HCT (colon cancer) cell lines. mdpi.com Several of these compounds showed moderate to high cytotoxicity, with one derivative exhibiting the highest activity with an average IC50 of 2 µM. mdpi.com Flow cytometry analysis suggested that the antiproliferative effect of this compound is due to S-phase cell cycle arrest and its potential to induce apoptosis. mdpi.com
| Compound | Cell Line(s) | IC50 (µM) | Mechanism of Action |
| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) | HepG2, A549, MCF7 | 3.78 - 24.08 | Increased ROS generation, PARP cleavage nih.gov |
| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) | HepG2, A549, MCF7 | 3.78 - 24.08 | Increased ROS generation, PARP cleavage nih.gov |
| Indole-aryl amide derivative | HT29 | - | G1 phase cell cycle arrest, apoptosis nih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT | 2 | S-phase cell cycle arrest, apoptosis induction mdpi.com |
Antioxidant Activities and Mechanistic Basis
The antioxidant properties of indole derivatives are of significant interest, and SAR studies have provided insights into the structural features that govern this activity. The indole nucleus itself, particularly the heterocyclic nitrogen atom with its free electron pair, acts as a redox center, contributing to the antioxidant potential of these compounds. nih.gov
A study on new ester and amide derivatives of indole-2-carboxylic acid demonstrated their in vitro antioxidant properties through various assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, reducing power, and Fe2+ chelating activity. fabad.org.trresearchgate.net The results indicated that all the tested compounds exhibited more potent Fe2+ chelating activity than the standard EDTA. fabad.org.trresearchgate.net Two of the synthesized compounds also showed excellent reducing power and a scavenging effect against DPPH radicals. fabad.org.trresearchgate.net
The antioxidant mechanism of phenols, which share structural similarities with hydroxy-substituted indoles, involves hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. nih.gov The number and arrangement of hydroxyl groups on an aromatic ring significantly affect antioxidant activity. nih.gov Similarly, modifications to the indole ring can enhance its antioxidant capabilities. nih.gov For instance, the introduction of a tosyl group into the indole structure has been shown to yield bioactive compounds with antioxidant activity. mdpi.com Molecular docking studies have suggested that these derivatives can exhibit a strong affinity for enzymes like tyrosinase, indicating their potential as antioxidant agents. mdpi.com
The antioxidant potential of indole derivatives is influenced by the electronic properties of the substituents on the indole ring. The presence of electron-donating groups can increase the electron density on the indole nucleus, thereby enhancing its ability to donate a hydrogen atom or an electron to a free radical.
| Assay | Observation | Reference |
| DPPH radical scavenging | Some ester and amide derivatives of indole-2-carboxylic acid showed scavenging effects. | fabad.org.trresearchgate.net |
| Reducing power | Two ester and amide derivatives of indole-2-carboxylic acid demonstrated excellent reducing power. | fabad.org.trresearchgate.net |
| Fe2+ chelating activity | All tested ester and amide derivatives of indole-2-carboxylic acid exhibited more powerful Fe2+ chelating activity than EDTA. | fabad.org.trresearchgate.net |
General Biological Properties and Underlying Mechanisms (e.g., Anti-inflammatory, Anti-viral, Anti-microbial, Anti-diabetic)
Indole-2-carboxylate derivatives have been shown to possess a broad spectrum of other biological activities, including anti-inflammatory, anti-viral, anti-microbial, and anti-diabetic properties.
Anti-inflammatory Activity: The anti-inflammatory effects of indole derivatives have been attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, an indole-2-carboxamide derivative, LG4, was found to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses. nih.gov This compound significantly reduced the overexpression of TNF-α and IL-6. nih.gov Similarly, novel indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and shown to inhibit the release of TNF-α and IL-6 in LPS-stimulated macrophages. researchgate.net Quantitative SAR analysis revealed that high molecular polarizability and a low lipid/water partition coefficient are beneficial for the anti-inflammatory activity of these compounds. researchgate.net
Anti-viral Activity: A series of novel indole-2-carboxylate derivatives were synthesized and assayed for their in vitro broad-spectrum antiviral activities. nih.govupi.edu Some of these compounds exhibited potent activity against a range of viruses. nih.govupi.edu For instance, one compound showed a high selectivity index against Coxsackie B3 virus, while another displayed potent inhibitory activity against the influenza A virus. nih.gov SAR studies indicated that an alkyloxy group at the 4-position of the indole ring was not crucial for antiviral activity, whereas the incorporation of an acetyl substituent at the amino group was unfavorable for activity against RNA viruses. nih.gov
Anti-microbial Activity: Indole-2-carboxylate derivatives have also demonstrated significant anti-microbial properties. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed that all tested compounds exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold. nih.gov The most active compound showed MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov The antifungal activity of these compounds was also found to be good to excellent. nih.gov Docking studies suggested that the inhibition of E. coli MurB is likely responsible for their antibacterial activity. nih.gov
Anti-diabetic Activity: The anti-diabetic potential of indole derivatives has been linked to their ability to inhibit key enzymes involved in carbohydrate metabolism. A series of novel 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives were synthesized and found to exhibit anti-diabetic effects in vivo by inhibiting α-amylase and α-glucosidase. sci-hub.se Another study on hybrid indole-oxadiazole linked thiazolidinone derivatives identified compounds with excellent inhibitory activity against both α-amylase and α-glucosidase, with some being more potent than the standard drug acarbose. mdpi.com SAR studies indicated that the presence of hydroxyl and chlorine groups on the phenyl ring attached to the thiazolidinone moiety enhanced the inhibitory activity. mdpi.com
| Biological Activity | Key Findings | Mechanism of Action |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6). nih.govresearchgate.net | Inhibition of MAPK-mediated pathways. nih.gov |
| Anti-viral | Potent activity against Cox B3 and influenza A viruses. nih.gov | - |
| Anti-microbial | Broad-spectrum activity against bacteria and fungi, exceeding the potency of standard antibiotics. nih.gov | Inhibition of E. coli MurB. nih.gov |
| Anti-diabetic | Inhibition of α-amylase and α-glucosidase. sci-hub.semdpi.com | Competitive inhibition of carbohydrate-metabolizing enzymes. |
Theoretical and Emerging Applications of Indole 2 Carboxylate Derivatives
Optoelectronic Materials Science Research
The unique photophysical properties of indole (B1671886) derivatives, characterized by their aromaticity and electron-rich nature, make them promising candidates for the development of novel optoelectronic materials. The extended π-conjugated system of the indole ring allows for efficient charge transport and luminescence, which are critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Potential as Organic Light-Emitting Diodes (OLEDs) Intermediates
Indole derivatives are being investigated as building blocks for organic semiconductors used in OLEDs. Their electron-donating character makes them suitable for use in hole-transporting layers (HTLs) or as part of the emissive layer. The introduction of various substituents onto the indole core allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance.
For instance, theoretical studies on modified indole derivatives have shown that substitutions on the indole ring can significantly alter their photophysical properties, including absorption and fluorescence spectra worldscientific.com. This tunability is crucial for developing new materials for OLEDs. While specific research on Butyl 7-hydroxy-1H-indole-2-carboxylate for OLEDs is not yet prevalent, the structural features of 7-hydroxyindole (B18039) derivatives suggest potential. The hydroxyl group at the 7-position can act as an electron-donating group, potentially influencing the HOMO level and the emissive properties of the molecule.
Table 1: Key Properties of Indole Derivatives Relevant to OLEDs
| Property | Significance in OLEDs | Potential Influence of 7-hydroxy-indole-2-carboxylate Structure |
| High Thermal Stability | Ensures device longevity and operational stability. | The indole core is generally stable; the butyl ester and hydroxyl group may require specific synthetic strategies to ensure stability during device fabrication. |
| Efficient Charge Transport | Facilitates the movement of holes and electrons, leading to higher device efficiency. | The π-conjugated indole system provides a pathway for charge transport. The butyl group may influence molecular packing and, consequently, charge mobility. |
| Tunable Emission Color | Allows for the creation of full-color displays. | The inherent fluorescence of the indole ring can be modulated by the hydroxyl and carboxylate groups, potentially leading to blue or green emission. |
| Good Film-Forming Properties | Essential for fabricating uniform and defect-free thin films. | The butyl ester group can enhance solubility and improve film morphology. |
Applications in Photovoltaic Devices
In the realm of organic solar cells (OSCs), indole derivatives are being explored as electron-donor materials in the active layer of bulk heterojunction devices. Their ability to absorb light in the visible spectrum and their suitable HOMO energy levels for efficient charge transfer to fullerene-based acceptors make them attractive candidates.
Research has shown that copolymers incorporating indole moieties can be effective in OSCs nih.gov. The functionalization of natural dyes, which can include indole-like structures, has been shown to significantly improve the power conversion efficiencies (PCEs) of OSCs nih.gov. For example, chlorophyll derivatives have achieved PCEs up to 2.1%, and copolymers with isoindigo (a compound with structural similarities to indole) have reached PCEs up to 8% nih.gov. Furthermore, placing light-harvesting antennas based on natural dyes at the interface between the active layer and charge collection layers has led to PCE increases of up to 35% nih.gov.
The 7-hydroxy group in this compound could enhance its light-harvesting capabilities and influence the open-circuit voltage of a corresponding solar cell. The ester group provides a site for further functionalization to improve solubility and optimize the morphology of the active layer blend.
Photocatalysis and Environmental Remediation (e.g., Dye Degradation)
The photocatalytic potential of indole derivatives is an emerging area of research with promising applications in environmental remediation. The electron-rich indole nucleus can participate in photoinduced electron transfer processes, making these compounds suitable for degrading organic pollutants.
Studies have demonstrated that indole and its derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation, which can then degrade various organic dyes. For instance, indole has been shown to enhance the photoreduction of nitro-aromatic compounds in the presence of montmorillonite clay under both simulated and natural sunlight worldscientific.com. This process involves the generation of a hydrated electron from the excited indole molecule worldscientific.com.
Furthermore, indole derivatives can be incorporated into metal complexes to create efficient photocatalysts. While specific studies on this compound are limited, the general principles of photocatalysis by indole derivatives suggest its potential utility. The hydroxyl group could play a role in the electronic properties of the molecule, influencing its ability to absorb light and participate in redox reactions.
Table 2: Examples of Photocatalytic Activity of Indole-Related Compounds
| Photocatalyst System | Target Pollutant | Degradation Efficiency | Light Source | Reference |
| Indole on Montmorillonite | 1,3-Dinitrobenzene | Significant reduction to 3-nitroaniline | Simulated and Natural Sunlight | worldscientific.com |
| Indole-based compounds | Various organic compounds | Effective dearomatization via hydroboration | Not specified | nih.gov |
Self-Assembly Studies and Supramolecular Chemistry
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Indole-2-carboxylate (B1230498) derivatives are particularly interesting candidates for self-assembly studies due to the presence of multiple hydrogen bonding sites (the indole N-H and the carboxylate group) and the potential for π-π stacking interactions between the aromatic indole rings.
Research on indole-2-carboxylic acid has shown that it can form lamellar structures based on cyclic OH⋯O carboxylic dimers at the solution/solid interface and in ultrahigh vacuum nih.govfrontiersin.org. The specific self-assembled structure can be influenced by the solvent and the substrate nih.govfrontiersin.org.
Forensic Science Applications (e.g., Latent Fingerprint Development)
The inherent fluorescence of many indole derivatives presents an opportunity for their application in forensic science, particularly in the development of latent fingerprints. Latent fingerprints are invisible to the naked eye and require the use of chemical or physical methods for visualization. Fluorescent compounds are often used because they can provide high contrast against various backgrounds.
The development of latent fingerprints often relies on compounds that react with the components of fingerprint residue (amino acids, lipids, etc.) to produce a colored or fluorescent product. While specific applications of this compound in this field have not been reported, the fluorescent properties of hydroxyindole derivatives make them intriguing candidates for further investigation.
The general principle involves applying a solution of the fluorescent compound to a surface suspected of bearing latent fingerprints. The compound would ideally adhere to the fingerprint residue, and upon excitation with a suitable light source (e.g., UV light), the fingerprint would become visible through its fluorescence. The 7-hydroxy group on the indole ring is known to impart fluorescence to the molecule, and the butyl ester could be modified to enhance its interaction with the lipid components of fingerprint residue.
Table 3: Common Fluorescent Methods in Latent Fingerprint Detection
| Reagent | Principle | Fluorescence Color | Applicable Surfaces |
| 1,8-Diazafluoren-9-one (DFO) | Reacts with amino acids | Orange-red | Porous surfaces (e.g., paper) |
| Ninhydrin (with zinc chloride) | Reacts with amino acids | Orange | Porous surfaces (e.g., paper) |
| Rhodamine 6G | Stains cyanoacrylate-fumed prints | Yellow-orange | Non-porous surfaces |
| Various fluorescent powders | Adheres to fingerprint residue | Varies with powder | Various surfaces |
Further research is needed to explore the potential of specifically designed indole-2-carboxylate derivatives, such as this compound, as novel fluorescent reagents for latent fingerprint detection, potentially offering improved sensitivity and selectivity.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Butyl 7-hydroxy-1H-indole-2-carboxylate
While classical methods for indole (B1671886) synthesis, such as the Fischer and Reissert syntheses, are well-established, there is a growing need for more efficient, cost-effective, and environmentally benign routes to produce this compound. researchgate.net Future research will likely focus on "green" chemistry principles to minimize waste and energy consumption.
Key areas of development include:
Catalytic Systems: The use of transition metal catalysts (e.g., palladium, copper) has shown promise in constructing the indole nucleus through various cross-coupling and cyclization reactions. organic-chemistry.org Future work could explore more abundant and less toxic metals like iron as catalysts. google.com Electrocatalytic methods that avoid chemical oxidants represent another promising, sustainable approach. organic-chemistry.org
Domino Reactions: One-pot, multi-component reactions, often called domino or tandem reactions, offer a highly efficient way to build molecular complexity from simple starting materials in a single step. rsc.org Developing such a process for 7-hydroxyindole-2-carboxylates could significantly streamline their synthesis.
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing in terms of safety, scalability, and control over reaction parameters. Adapting synthetic routes to flow chemistry setups could enable more efficient and reproducible production.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Annulation | High atom economy, use of simpler starting materials. | Catalyst cost and toxicity, regioselectivity control. |
| Electrocatalytic Cyclization | Avoids chemical oxidants, mild reaction conditions. organic-chemistry.org | Requires specialized equipment, substrate scope may be limited. |
| Domino Reactions | High efficiency, reduced purification steps, molecular complexity. rsc.org | Optimization can be complex, finding compatible reaction partners. |
| Biocatalysis | High selectivity, environmentally friendly (aqueous media, mild conditions). | Enzyme stability and availability, lower product concentrations. |
Deeper Elucidation of Complex Chemical Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. While the general pathways of many indole syntheses are known, the specific influence of the 7-hydroxy and 2-carboxylate groups on reaction intermediates and transition states warrants deeper investigation.
Future research should employ a combination of experimental and computational techniques:
Kinetic Studies: Detailed kinetic experiments can help to determine reaction orders and activation energies, providing insight into the rate-determining steps of a synthetic sequence.
Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can enable the direct observation and characterization of transient intermediates that are otherwise difficult to isolate.
Isotope Labeling: Isotope labeling studies are a powerful tool for tracing the pathways of atoms through a reaction, confirming proposed mechanistic steps.
Advanced Characterization of Stereochemical Properties and Their Impact on Activity
While this compound itself is achiral, the introduction of stereocenters into its derivatives could have a profound impact on their biological activity. fda.gov The three-dimensional arrangement of atoms is often critical for molecular recognition at biological targets. Future work should explore the synthesis of chiral derivatives and rigorously characterize their stereochemical properties. This includes investigating the potential for atropisomerism if bulky substituents are introduced that restrict bond rotation. The synthesis of specific enantiomers or diastereomers will be essential for deconvoluting the structure-activity relationships and identifying the most potent and selective isomers for therapeutic applications. researchgate.net
Further Computational Exploration of Structure-Function Relationships and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials development. For this compound, computational approaches can guide the design of new derivatives with enhanced properties.
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of indole derivatives with their biological activity, helping to predict the potency of new, unsynthesized compounds.
Molecular Docking: Docking simulations can predict the binding mode of this compound derivatives within the active site of potential biological targets, such as protein kinases or viral enzymes. nih.govnih.gov This provides a rational basis for designing modifications to improve binding affinity and selectivity.
Pharmacophore Modeling: Based on a set of known active molecules, pharmacophore models can identify the essential three-dimensional arrangement of chemical features required for biological activity, serving as a template for virtual screening of compound libraries. acs.org
Table 2: Computational Approaches for Drug Design
| Technique | Application | Predicted Outcome |
| Molecular Docking | Predict binding of a ligand to a biological target. | Binding pose, binding affinity (score). nih.gov |
| QSAR | Correlate chemical structure with biological activity. | Predicted activity of new analogs. |
| Pharmacophore Modeling | Identify essential features for biological activity. | 3D model for virtual screening. acs.org |
| DFT Calculations | Analyze electronic structure and reactivity. | Molecular orbital energies, bond angles, reaction energetics. mdpi.com |
Investigation into New Biological Targets and Novel Mechanistic Pathways
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets. mdpi.com While some activities of 7-hydroxyindole (B18039) and indole-2-carboxylate (B1230498) derivatives have been reported, a systematic exploration of their therapeutic potential is still needed. Recent studies have highlighted the potential of 7-hydroxyindole in combating extensively drug-resistant bacteria by inhibiting biofilm formation. nih.gov Other indole-2-carboxylates have been investigated as inhibitors of HIV-1 integrase and Fructose-1,6-bisphosphatase. nih.govnih.govresearchgate.net
Future research should focus on:
Target-Based Screening: Testing this compound and its analogs against panels of therapeutically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or infectious diseases. nih.govmdpi.com
Phenotypic Screening: Evaluating compounds in cell-based or whole-organism assays to identify novel biological effects without a preconceived target.
Mechanism of Action Studies: Once a biological activity is identified, detailed studies are required to elucidate the specific molecular mechanism by which the compound exerts its effect. This could involve identifying direct binding partners or downstream signaling pathways.
Exploration of Undiscovered Material Science Applications for 7-Hydroxyindole-2-carboxylates
Beyond its biological potential, the unique electronic and photophysical properties of the 7-hydroxyindole scaffold suggest potential applications in material science. The indole ring system is electron-rich and can participate in π-stacking interactions, making it a candidate for use in organic electronic materials.
Promising areas of exploration include:
Organic Electronics: Investigating the potential of polymers or small molecules based on 7-hydroxyindole-2-carboxylates as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells.
Fluorescent Sensors: The fluorescence properties of some hydroxyindole derivatives could be exploited to develop chemosensors for the detection of specific ions or molecules. rsc.org The sensitivity and selectivity of these sensors could be tuned by modifying the substituents on the indole core.
Smart Materials: Incorporating the 7-hydroxyindole-2-carboxylate moiety into polymers could lead to materials that respond to external stimuli such as light, pH, or the presence of specific analytes, with applications in areas like drug delivery or diagnostics.
Q & A
Q. What are the recommended methods for synthesizing Butyl 7-hydroxy-1H-indole-2-carboxylate with high yield and purity?
- Methodological Answer : Synthesis of this compound can be optimized using indole carboxylation strategies. For example, lithiation of a 7-hydroxyindole precursor followed by esterification with butyl chloroformate under anhydrous conditions (e.g., THF solvent, −78°C to room temperature) may yield the target compound. Reaction conditions must be tightly controlled to avoid side reactions, such as over-esterification or hydroxyl group oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the ester linkage (C=O at ~165–170 ppm) and hydroxyl proton resonance.
- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity and detect trace impurities.
- X-ray crystallography (if single crystals are obtainable) to resolve the indole ring conformation and hydrogen-bonding patterns involving the hydroxyl group .
Note: Published data on melting point, solubility, or stability are limited, necessitating empirical determination .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the ester group or oxidation of the hydroxyl moiety. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways, as no data on decomposition products are available .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Modify functional groups : Replace the butyl ester with methyl/ethyl analogs to evaluate steric effects on bioactivity. Introduce halogen substituents (e.g., fluoro at position 5) to assess electronic influences .
- Targeted assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, focusing on pathways like apoptosis (caspase-3 activation) or kinase inhibition (e.g., JAK/STAT) .
- QSAR modeling : Use computational tools (e.g., Gaussian, AutoDock) to correlate substituent properties (logP, polar surface area) with activity .
Q. How should researchers address contradictions in reported biological activity data for indole derivatives?
- Methodological Answer :
- Orthogonal validation : Replicate assays in multiple cell lines or animal models to confirm target specificity. For example, if anticancer activity is observed in vitro but not in vivo, evaluate bioavailability via pharmacokinetic profiling (e.g., plasma half-life using LC-MS) .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify if observed effects are target-mediated (e.g., p53 activation) or off-target .
Q. What analytical strategies resolve challenges in quantifying this compound in complex matrices (e.g., serum)?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., D₃-butyl ester) to correct for matrix effects.
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from proteins and lipids .
Q. How can researchers design experiments to investigate the compound’s potential as a pro-drug?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in simulated physiological fluids (e.g., pH 7.4 PBS with esterase enzymes) and monitor release of 7-hydroxyindole-2-carboxylic acid via HPLC.
- In vivo metabolite profiling : Administer the compound to rodent models and analyze plasma/tissue samples for active metabolites using UPLC-QTOF .
Q. What methodologies are recommended for toxicological profiling of this compound?
- Methodological Answer :
- In vitro toxicity : Use HepG2 cells for hepatotoxicity screening (LDH release assay) and Ames test for mutagenicity.
- In vivo acute toxicity : Follow OECD Guideline 423, administering escalating doses to rats and monitoring for organ damage (histopathology) and hematological changes .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields be addressed?
- Methodological Answer :
- Reaction parameter optimization : Systematically vary catalysts (e.g., DMAP vs. pyridine), solvents (THF vs. DMF), and temperatures.
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerized indole derivatives) and adjust stoichiometry/reactant addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
